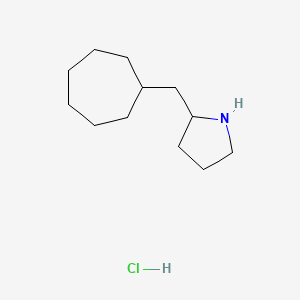

2-(Cycloheptylmethyl)pyrrolidine hydrochloride

Description

2-(Cycloheptylmethyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a cycloheptylmethyl substituent at the 2-position of the pyrrolidine ring, forming a hydrochloride salt. Pyrrolidine, a five-membered secondary amine, is a versatile scaffold in medicinal chemistry and catalysis due to its conformational rigidity and ability to engage in hydrogen bonding. The cycloheptylmethyl group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability or modulate interactions with biological targets.

Properties

Molecular Formula |

C12H24ClN |

|---|---|

Molecular Weight |

217.78 g/mol |

IUPAC Name |

2-(cycloheptylmethyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C12H23N.ClH/c1-2-4-7-11(6-3-1)10-12-8-5-9-13-12;/h11-13H,1-10H2;1H |

InChI Key |

PEFKHAAERDNXAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CC2CCCN2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylmethyl)pyrrolidine hydrochloride involves the reaction of cycloheptylmethylamine with pyrrolidine under specific conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Cycloheptylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It serves as a precursor in the development of pharmaceutical drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(cycloheptylmethyl)pyrrolidine hydrochloride with structurally related pyrrolidine derivatives:

Physicochemical Properties

- Steric Effects : Bulkier substituents may hinder interactions with enzyme active sites or catalytic substrates, as observed in iminium ion catalysis .

Biological Activity

2-(Cycloheptylmethyl)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 2742657-92-5, exhibits a unique structural configuration that may influence its interaction with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical properties are essential for understanding its biological activity. The following table summarizes its key characteristics:

| Property | Value |

|---|---|

| CAS Number | 2742657-92-5 |

| Molecular Formula | C12H24ClN |

| Molecular Weight | 217.8 g/mol |

| Purity | 95% |

| Origin | United States |

Biological Activity

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies have shown that related compounds possess significant antimicrobial effects against various bacterial strains, including drug-resistant pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii . The mechanism involves disruption of cell membrane integrity and interference with metabolic pathways.

- Anti-inflammatory Effects : Pyrrolidine compounds have been explored for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- CNS Activity : Certain derivatives have demonstrated potential in treating central nervous system disorders, suggesting that this compound may also have neuroactive properties .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of pyrrolidine derivatives, researchers found that modifications to the alkyl chain significantly impacted efficacy against gram-positive and gram-negative bacteria. Compounds with longer chains exhibited enhanced potency due to improved membrane penetration .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of steric factors in determining the biological profile of pyrrolidine derivatives. Variations in substituents on the pyrrolidine ring were shown to influence binding affinity to target proteins, suggesting that careful structural modifications could optimize therapeutic effects .

Comparative Analysis

When comparing this compound with other pyrrolidine derivatives, several key differences emerge:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine | Limited; parent compound | Lacks cycloheptylmethyl group |

| Pyrrolizines | Anticancer properties | Fused ring system |

| Pyrrolidine-2-one | Antimicrobial activity | Carbonyl group present |

| This compound | Potential CNS effects, antimicrobial properties | Unique cycloheptyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.